L-Lysine dodecanoylglutamic acid salt
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Overview
Description
L-Lysine dodecanoylglutamic acid salt is a compound formed by the combination of L-Lysine, an essential amino acid, and dodecanoylglutamic acid, a derivative of glutamic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine dodecanoylglutamic acid salt typically involves the neutralization of N-dodecanoylglutamic acid with L-Lysine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired salt. The reaction conditions include maintaining a pH of around 7 to 8 and a temperature range of 25°C to 30°C .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using Corynebacterium glutamicum, a bacterium known for its ability to produce amino acids. The fermentation process is optimized to produce high yields of L-Lysine, which is then reacted with dodecanoylglutamic acid to form the salt .
Chemical Reactions Analysis
Types of Reactions
L-Lysine dodecanoylglutamic acid salt undergoes various chemical reactions, including:
Oxidation: The amino groups in L-Lysine can be oxidized to form corresponding oxides.
Reduction: The carboxyl groups in dodecanoylglutamic acid can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various derivatives of L-Lysine and dodecanoylglutamic acid, such as oxides, alcohols, and substituted amino acids .
Scientific Research Applications
L-Lysine dodecanoylglutamic acid salt has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell culture media to promote cell growth and differentiation.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties
Mechanism of Action
The mechanism of action of L-Lysine dodecanoylglutamic acid salt involves its ability to interact with cell membranes and proteins. The compound can form micelles, which encapsulate hydrophobic molecules and enhance their solubility in aqueous environments. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid-based surfactants such as L-Arginine dodecanoylglutamic acid salt and L-Glutamic acid dodecanoylglutamic acid salt .
Uniqueness
L-Lysine dodecanoylglutamic acid salt is unique due to its specific combination of L-Lysine and dodecanoylglutamic acid, which provides it with distinct surfactant properties. Compared to other similar compounds, it offers better biocompatibility and stability, making it more suitable for applications in medicine and biotechnology .
Properties
CAS No. |
29923-33-9 |
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Molecular Formula |
C23H45N3O7 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-(dodecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C17H31NO5.C6H14N2O2/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;7-4-2-1-3-5(8)6(9)10/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
SBRWRTIVLPAUFI-ZSCHJXSPSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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